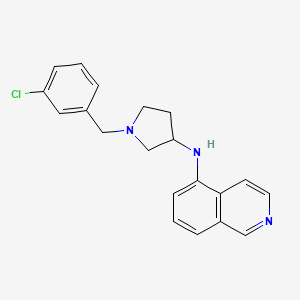

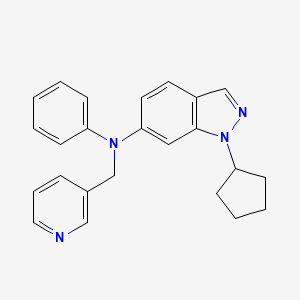

1H-Indazol-6-amine, 1-cyclopentyl-N-phenyl-N-(3-pyridinylmethyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-シクロペンチル-N-フェニル-N-(3-ピリジニルメチル)-1H-インダゾール-6-アミンは、インダゾールファミリーに属する複素環式化合物です。インダゾールは、その多様な生物活性で知られており、潜在的な治療用途の可能性について広く研究されています。

準備方法

合成経路と反応条件

1-シクロペンチル-N-フェニル-N-(3-ピリジニルメチル)-1H-インダゾール-6-アミンの合成は、さまざまな合成経路を通じて達成できます。 一般的な方法の1つは、酸素を末端酸化剤として使用するCu(OAc)2触媒によるN–N結合形成などの遷移金属触媒反応を含みます。 . 別の方法には、2-アジドベンズアルデヒドとアミンからの触媒や溶媒を使用しないC–N結合とN–N結合の連続的な形成による還元的環化反応と合成が含まれます。 .

工業的生産方法

この化合物の工業生産は、一般的に、高収率と最小限の副生成物を保証する最適化された合成スキームを含みます。 効率性とスケーラビリティの点から、金属触媒合成が好まれます。 .

化学反応の分析

反応の種類

1-シクロペンチル-N-フェニル-N-(3-ピリジニルメチル)-1H-インダゾール-6-アミンは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、Cu(OAc)2、tert-ブチルニトリト、およびさまざまな有機金属試薬が含まれます。 反応条件には、DMSOや大気中の酸素などの溶媒の使用が含まれることがよくあります。 .

主な生成物

これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化反応はニトロ誘導体を生成する可能性がありますが、還元的環化はさまざまな置換インダゾールを生成する可能性があります。 .

科学研究への応用

科学的研究の応用

作用機序

1-シクロペンチル-N-フェニル-N-(3-ピリジニルメチル)-1H-インダゾール-6-アミンの作用機序には、特定の分子標的および経路との相互作用が含まれます。 たとえば、ホスホイノシチド3キナーゼδの活性を阻害することが示されており、細胞増殖と生存に関与するシグナル伝達経路を調節しています。 . さらに、その抗がん活性の理由は、がん細胞におけるアポトーシスと細胞周期停止を誘導する能力です。 .

類似化合物の比較

類似化合物

1H-インダゾール-3-アミン誘導体: これらの化合物は、類似のインダゾールコアを共有し、抗腫瘍活性について研究されています。.

6-置換アミノインダゾール誘導体: これらの化合物は、がん細胞に対して強力な抗増殖活性を示しています。.

独自性

1-シクロペンチル-N-フェニル-N-(3-ピリジニルメチル)-1H-インダゾール-6-アミンは、その置換基のユニークな組み合わせにより際立っており、独特の生物活性と潜在的な治療用途を付与しています。 特定の分子標的と経路を阻害する能力は、さらなる研究開発のための有望な候補となっています。 .

類似化合物との比較

Similar Compounds

1H-Indazole-3-amine Derivatives: These compounds share a similar indazole core and have been studied for their antitumor activity.

6-Substituted Aminoindazole Derivatives: These compounds have shown potent anti-proliferative activity against cancer cells.

Uniqueness

1H-Indazol-6-amine, 1-cyclopentyl-N-phenyl-N-(3-pyridinylmethyl)- stands out due to its unique combination of substituents, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit specific molecular targets and pathways makes it a promising candidate for further research and development .

特性

CAS番号 |

652159-12-1 |

|---|---|

分子式 |

C24H24N4 |

分子量 |

368.5 g/mol |

IUPAC名 |

1-cyclopentyl-N-phenyl-N-(pyridin-3-ylmethyl)indazol-6-amine |

InChI |

InChI=1S/C24H24N4/c1-2-8-21(9-3-1)27(18-19-7-6-14-25-16-19)23-13-12-20-17-26-28(24(20)15-23)22-10-4-5-11-22/h1-3,6-9,12-17,22H,4-5,10-11,18H2 |

InChIキー |

VXERLSAKKAPSIC-UHFFFAOYSA-N |

正規SMILES |

C1CCC(C1)N2C3=C(C=CC(=C3)N(CC4=CN=CC=C4)C5=CC=CC=C5)C=N2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![S-{3-[(Triphenylsilyl)ethynyl]phenyl} ethanethioate](/img/structure/B12539616.png)

![N-[1-Cyano-3-(5-methyl-1,1-dioxo-1H-1lambda~6~-thiophen-2-yl)propyl]acetamide](/img/structure/B12539629.png)